
Deacyl acebutolol
Descripción general
Descripción
Deacyl acebutolol, also known as N-Desbutyroyl acebutolol, is a major metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deacyl acebutolol is typically synthesized through the metabolic degradation of acebutolol. The process involves the removal of the butyryl group from acebutolol, resulting in the formation of this compound. This can be achieved through enzymatic reactions in biological systems or through chemical synthesis in laboratory settings .
Industrial Production Methods
Industrial production of this compound involves the use of advanced biotechnological processes that mimic the metabolic pathways in the human body. These processes ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Deacyl acebutolol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like diperiodatocuprate (III) in an aqueous alkaline medium.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Diperiodatocuprate (III) in an aqueous alkaline medium.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with diperiodatocuprate (III) results in the formation of oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
Pharmacological Mechanisms
Deacyl acebutolol exhibits several pharmacodynamic properties that make it useful in clinical settings:
- Beta-1 Selectivity : It selectively blocks beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which is beneficial in treating hypertension and angina pectoris .
- Partial Agonist Activity : this compound possesses intrinsic sympathomimetic activity (ISA), which allows it to stabilize heart rate without significantly lowering it, making it advantageous for patients who may experience bradycardia with other beta-blockers .
- Membrane-Stabilizing Effects : Similar to other beta-blockers, it has membrane-stabilizing properties that can help in managing arrhythmias by preventing excessive cardiac excitability .
Clinical Applications
This compound's applications are primarily derived from its parent compound, acebutolol. The following are key areas of application:
- Hypertension Management :
- Cardiac Arrhythmias :
- Angina Pectoris :
Case Studies and Research Findings
Research on this compound includes various clinical trials and observational studies that illustrate its effectiveness and safety profile:
-
Clinical Trials :
A double-blind study comparing acebutolol with propranolol indicated that patients experienced fewer side effects with acebutolol while achieving similar antihypertensive effects. This suggests that this compound may offer a safer alternative for long-term management . -
Observational Studies :
Observational studies have reported positive outcomes in patients with coexisting conditions such as asthma or diabetes, where traditional beta-blockers pose higher risks. This compound's cardioselectivity allows for its use in these populations with careful monitoring .
Data Table: Summary of Clinical Applications
Mecanismo De Acción
Deacyl acebutolol exerts its effects by interacting with beta-adrenergic receptors, similar to acebutolol. It acts as a selective beta1-receptor antagonist, blocking the effects of epinephrine and norepinephrine on the heart. This results in a decrease in heart rate and blood pressure, making it effective in managing hypertension and arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
Acebutolol: The parent compound, used for managing hypertension and arrhythmias.
Diacetolol: Another metabolite of acebutolol with similar pharmacological properties.
Propranolol: A non-selective beta-blocker used for similar indications.
Uniqueness
Deacyl acebutolol is unique due to its selective beta1-receptor antagonism and its role as a major metabolite of acebutolol. This makes it particularly useful in studying the pharmacokinetics and pharmacodynamics of acebutolol and its effects on the cardiovascular system .
Actividad Biológica
Deacyl acebutolol, a derivative of acebutolol, has been studied for its biological activity, particularly in relation to cardiovascular effects and metabolic implications. This compound is primarily recognized for its role as a selective beta-adrenergic antagonist, affecting heart rate and blood pressure regulation.
Pharmacological Profile
Mechanism of Action
this compound functions as a selective β1-adrenergic receptor antagonist. This selectivity allows it to decrease heart rate and myocardial contractility without significantly affecting β2 receptors, which are involved in vasodilation and bronchial dilation. The compound exhibits partial agonist activity, which can lead to a lesser degree of bradycardia compared to non-selective beta-blockers.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 40%.
- Metabolism : Undergoes extensive first-pass metabolism primarily to diacetolol, which is pharmacologically active and contributes to the overall therapeutic effects.
- Elimination : The elimination half-life ranges from 3 to 4 hours for acebutolol and 8 to 13 hours for diacetolol, indicating a prolonged effect due to the active metabolite.
Clinical Studies and Case Reports
Case Study: Fatal Acebutolol Poisoning
A notable case study highlighted the toxicological findings in a 70-year-old woman who suffered fatal poisoning due to acebutolol overdose. Autopsy revealed high concentrations of both acebutolol and diacetolol in various tissues, illustrating the potential dangers associated with excessive dosages. The study emphasized the importance of monitoring QRS and QTc intervals as prolonged intervals may predispose patients to ventricular dysrhythmias .
Efficacy in Clinical Applications
Hypertension and Arrhythmias
Clinical trials have demonstrated that this compound is effective in managing mild to moderate essential hypertension. It has shown comparable efficacy to other beta-blockers while producing fewer side effects, particularly concerning neurological impacts. In patients with arrhythmias, this compound has been effective in suppressing premature ventricular contractions and managing both supraventricular and ventricular arrhythmias .
Comparative Efficacy Table
Parameter | This compound | Other Beta-Blockers |
---|---|---|
Selectivity | High (β1 selective) | Varies |
Partial Agonist Activity | Present | Varies |
Effect on Heart Rate | Less reduction | More significant reduction |
Side Effects | Fewer neurological issues | More common |
Efficacy in Hypertension | Comparable | Comparable |
Efficacy in Arrhythmias | Effective | Effective |
Safety Profile
While generally well-tolerated, this compound can lead to adverse effects such as bradycardia, hypotension, and bronchospasm. Rare instances of lupus-like syndrome have been reported with chronic use, necessitating careful patient monitoring .
Q & A
Basic Research Questions
Q. What experimental models and assays are most effective for studying Deacyl Acebutolol’s role in glucose uptake modulation?
this compound’s hypoglycemic effects can be investigated using insulin-resistant cell lines (e.g., TNF-α-treated 3T3-L1 adipocytes or HepG2 liver cells) with 2-NBDG glucose uptake assays. In non-induced cells, Acebutolol increased glucose uptake by ~50%, while in TNF-α-treated models, efficacy reached ~45% . These assays should include controls for insulin and validated JNK inhibitors (e.g., BI-78D3) to contextualize results. Dose-response curves and time-course experiments (e.g., 6-hour TNF-α pre-treatment) are critical to account for temporal variations in JNK activation .
Q. How does this compound interact with JNK signaling pathways at the molecular level?
Molecular docking simulations (e.g., LibDock analysis) reveal that Acebutolol binds to the JNK-JIP1 interaction site, forming hydrogen bonds with Arg127 and Cys163 residues. This binding affinity (LibDock score: 65.1) is comparable to BI-78D3 (67.7), a known JNK inhibitor. Researchers should validate these interactions using co-immunoprecipitation assays to quantify JNK-JIP1 complex disruption and Western blotting to measure phospho-JNK levels in treated cell lines .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical or biological samples?
Spectrophotometric methods using ion-pair complexes with acidic dyes (e.g., bromocresol green or bromothymol blue) offer sensitive detection. Linear ranges of 0.5–13.8 µg/mL (BCG) and 1.8–15.9 µg/mL (BTB) have been validated, with precision equivalent to HPLC reference methods. Sample preparation should exclude excipients that may interfere with dye binding .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound’s efficacy across different diabetic models?
Variability in glucose uptake outcomes (e.g., 50% vs. 45% efficacy in non-induced vs. TNF-α-treated cells) may arise from differences in JNK activation thresholds or cell-type-specific signaling. To address this, use combinatorial assays (e.g., JNK activity kits alongside glucose uptake measurements) and standardized TNF-α concentrations. Meta-analyses of historical clinical data (e.g., Fraser et al., 1986) may clarify context-dependent effects .
Q. What strategies validate the molecular docking predictions of this compound’s binding to JNK?
Computational predictions require experimental validation via site-directed mutagenesis of JNK residues (e.g., Arg127Ala or Cys163Ser). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies between LibDock scores and empirical data may indicate unmodeled conformational changes in JNK .
Q. How does this compound’s dual role as a β-blocker and JNK inhibitor impact experimental design?
Researchers must dissect these mechanisms using selective β-adrenergic receptor antagonists (e.g., propranolol) in parallel experiments. For example, if glucose uptake persists despite β-blockade, the effect is likely JNK-mediated. Dose-ranging studies should differentiate cardioselective (β1) effects from off-target JNK modulation .
Q. What are the implications of this compound’s pharmacokinetics for long-term antidiabetic studies?
Chronic exposure studies in vivo should monitor tissue-specific accumulation, hepatic metabolism, and potential drug-drug interactions. Acebutolol’s half-life and bioavailability in diabetic models (e.g., db/db mice) must be characterized using LC-MS/MS to ensure therapeutic relevance. Contrast these data with historical hypertension trials to identify repurposing challenges .
Q. Methodological Considerations
- Contradiction Analysis : When conflicting data emerge (e.g., variable glucose uptake outcomes), apply sensitivity analyses to isolate variables such as TNF-α incubation time or cell passage number .
- Comparative Studies : Use BI-78D3 as a positive control for JNK inhibition, but include Acebutolol-specific metrics (e.g., β-blockade activity) to avoid oversimplification .
- Ethical Repurposing : Leverage existing FDA safety data for Acebutolol to expedite translational studies, but conduct rigorous dose-escalation trials to redefine therapeutic windows for diabetic applications .
Propiedades
IUPAC Name |
1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUJVRULIBQHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992866 | |
Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57898-80-3, 72143-02-3 | |
Record name | Deacyl acebutolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057898803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(5-amino-2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEACYL ACEBUTOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ6BC3K11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.